Methyl 4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate is a complex organic compound characterized by its quinoline core and boronic acid derivative
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The synthesis typically starts with the preparation of the boronic acid derivative, which involves the reaction of a suitable precursor with a boronic acid or boronic ester.
Quinoline Core Formation: The quinoline core can be synthesized through a series of reactions, including cyclization and oxidation steps.
Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions, particularly at the boronic acid derivative, are common and can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated quinolines, quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted boronic acid derivatives, various functionalized quinolines.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions. Biology: Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound shares a similar boronic acid derivative but has a different aromatic core.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative with a pyridine core instead of quinoline.
Uniqueness: Methyl 4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives.
Properties
IUPAC Name |
methyl 4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c1-16(2)17(3,4)24-18(23-16)10-6-7-12-11(8-10)14(20)9-13(19-12)15(21)22-5/h6-9H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFSTGHFWZSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=CC3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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